2-Chloro-4-fluorothiobenzamide
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Overview
Description
2-Chloro-4-fluorothiobenzamide is an organic compound with the molecular formula C7H5ClFNS. It is a derivative of benzamide, where the benzene ring is substituted with chlorine, fluorine, and a thiocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorothiobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
Step 1: Dissolve 2-chloro-4-fluoroaniline in an appropriate solvent, such as dichloromethane.
Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorothiobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiocarbonyl group can be oxidized to a sulfonyl group or reduced to a thiol group.
Hydrolysis: The compound can undergo hydrolysis to form 2-chloro-4-fluoroaniline and thiobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.
Oxidation: Major products include sulfonyl derivatives.
Reduction: Major products include thiol derivatives.
Scientific Research Applications
2-Chloro-4-fluorothiobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorothiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzamide: Similar structure but lacks the thiocarbonyl group.
2-Chloro-4-fluorotoluene: Similar structure but lacks the amide and thiocarbonyl groups.
4-Fluorothiobenzamide: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-4-fluorothiobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a thiocarbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-fluorobenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMYIBLXVOBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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